

# crystal structure of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

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## Compound of Interest

**Compound Name:** 1-(4-Bromophenyl)-1,2,2-triphenylethylene

**Cat. No.:** B1292747

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An In-depth Technical Guide on the Crystal Structure of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**, a derivative of the well-studied tetraphenylethylene (TPE) core. TPE and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique aggregation-induced emission (AIE) properties. This document details the synthesis, physical properties, and a generalized experimental workflow for the structural elucidation of this compound by single-crystal X-ray diffraction. While a definitive, publicly available crystal structure for **1-(4-Bromophenyl)-1,2,2-triphenylethylene** could not be located during the extensive search, this guide provides the necessary foundational information for researchers working with this and similar molecules.

## Introduction

Tetraphenylethylene and its derivatives have garnered considerable attention for their fascinating photophysical properties, particularly aggregation-induced emission. Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching, AIE-active molecules exhibit enhanced emission in the aggregated or solid state. This characteristic

makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The introduction of a bromophenyl group to the TPE scaffold in **1-(4-Bromophenyl)-1,2,2-triphenylethylene** can influence its molecular packing in the solid state, thereby affecting its photophysical properties and providing a handle for further chemical modifications. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for establishing structure-property relationships and for the rational design of new materials and potential therapeutic agents.

## Physicochemical Properties

A summary of the known physicochemical properties of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** is presented in Table 1.

Table 1: Physicochemical Properties of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**

Property	Value	Reference(s)
Molecular Formula	C <sub>26</sub> H <sub>19</sub> Br	[1]
Molecular Weight	411.33 g/mol	[1]
Appearance	White to light yellow powder/crystal	[1][2]
Melting Point	157.0 to 161.0 °C	[2]
Solubility	Soluble in Toluene	[1][2]
CAS Number	34699-28-0	[1][3][4][5]

## Synthesis Protocol

A general and effective method for the synthesis of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** has been reported.[1] The protocol involves a Grignard-type reaction followed by an acid-catalyzed dehydration.

Experimental Procedure:

- Preparation of the Grignard Reagent: In a three-neck flask under an inert atmosphere (e.g., argon), dissolve diphenylmethane (0.1 mol) in 300 mL of anhydrous tetrahydrofuran (THF).
- Cool the solution in an ice-salt bath and stir for 40 minutes.
- Slowly add n-butyllithium solution (0.12 mol) dropwise to the flask, maintaining the temperature. Continue stirring in the ice-salt bath for an additional 40 minutes.
- Reaction with Ketone: To the resulting solution, add 4-bromobenzophenone (0.05 mol) and allow the reaction mixture to stir at room temperature for 12 hours.
- Quenching and Extraction: Quench the reaction by adding 250 mL of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) and stir for 10 minutes.
- Transfer the mixture to a separatory funnel. Separate the organic phase and dry it over anhydrous sodium sulfate.
- Dehydration and Purification: Concentrate the dried organic phase using a rotary evaporator to obtain the crude alcohol intermediate.
- Dissolve the crude product in a suitable solvent and add p-toluenesulfonic acid (5 g).
- Heat the mixture to 110 °C and reflux for 12 hours.
- After cooling to room temperature, concentrate the solution. The resulting solid is the desired product, **1-(4-Bromophenyl)-1,2,2-triphenylethylene**.
- The final product can be further purified by recrystallization and should be dried under vacuum at 60 °C for 24 hours.[\[1\]](#)

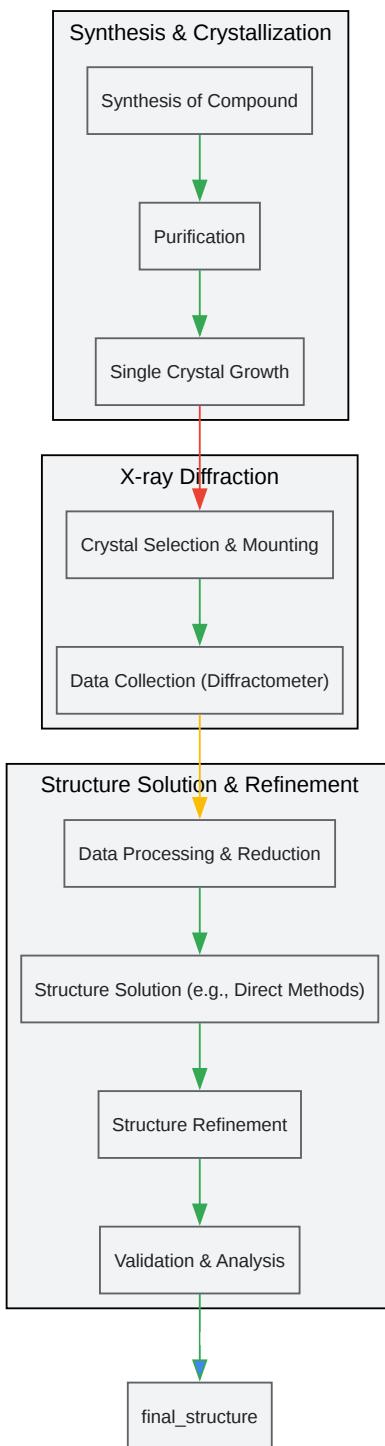
## Crystal Structure Analysis

As of the latest search, the complete, experimentally determined crystal structure of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** is not publicly available in crystallographic databases. However, for researchers aiming to determine its crystal structure, a general workflow for single-crystal X-ray diffraction is outlined below.

# Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like **1-(4-Bromophenyl)-1,2,2-triphenylethylene** typically involves the following key steps, as illustrated in the diagram below.

## Experimental Workflow for Crystal Structure Determination

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Caption: A generalized workflow for determining the crystal structure of a small molecule.

## Crystallographic Data (Hypothetical)

Should the crystal structure be determined, the data would typically be presented as shown in Table 2. This table is a placeholder to illustrate the expected parameters.

Table 2: Hypothetical Crystallographic Data for **1-(4-Bromophenyl)-1,2,2-triphenylethylene**

Parameter	Value
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 <sub>1</sub> /c
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
γ (°)	90
Volume (Å <sup>3</sup> )	Value
Z	Value
Density (calculated) (g/cm <sup>3</sup> )	Value
Absorption Coefficient (mm <sup>-1</sup> )	Value
F(000)	Value
Crystal Size (mm <sup>3</sup> )	Value
Theta range for data collection (°)	Value
Reflections collected	Value
Independent reflections	Value
Final R indices [I>2sigma(I)]	Value
R indices (all data)	Value
Goodness-of-fit on F <sup>2</sup>	Value

## Molecular Structure

The molecular structure of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** consists of a central ethylene core tetrasubstituted with three phenyl rings and one 4-bromophenyl ring.

Caption: 2D representation of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**.

## Conclusion

**1-(4-Bromophenyl)-1,2,2-triphenylethylene** is a synthetically accessible derivative of tetraphenylethylene. While its detailed solid-state structure remains to be publicly reported, the information provided in this guide on its synthesis and physicochemical properties, along with a generalized crystallographic workflow, serves as a valuable resource for researchers in materials science and drug development. The determination of its single-crystal structure would be a significant contribution to the field, enabling a deeper understanding of the structure-property relationships in this important class of molecules.

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